Centchroman
Overview
Description
Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) that is primarily used as a non-steroidal oral contraceptive . It has been available as birth control in India since the early 1990s and is marketed under various trade names such as Saheli, Centron, Novex-DS, Sevista, and Chhaya . It is also effective for dysfunctional uterine bleeding and advanced breast cancer .
Molecular Structure Analysis
The molecular formula of Centchroman is C30H35NO3 . It has a molar mass of 457.614 g/mol .Physical And Chemical Properties Analysis
Centchroman has a melting point of 99-101°C, a boiling point of 563.39°C, and a density of 1.1065 . It is soluble in DMSO .Scientific Research Applications
Cancer Treatment : Centchroman inhibits the proliferation of head and neck cancer cells by modulating the PI3K/mTOR pathway (Srivastava et al., 2011). It also induces caspase-dependent apoptosis in breast cancer cells, showing anti-neoplastic activity similar to Tamoxifen (Nigam et al., 2008).
Antifertility and Contraception : Centchroman exhibits potent antifertility activity, anti-inflammatory activity, and induces ovulation in anovulatory women (Seth et al., 1983). It has been characterized as a safe reversible postcoital contraceptive, effective in various disorders like DUB, mastalgia, fibroadenoma, and cancers (Kamboj et al., 2018).
Pharmacokinetics : The clinical pharmacokinetics of Centchroman involve its absorption, tissue distribution, elimination, and kinetic interactions (Lal, 2010).
Immunological Impact : Centchroman enhances humoral immunity but does not significantly affect cell-mediated immunity (Thomas et al., 2007).
Mechanism of Action : The enantiomers of Centchroman display different estrogen receptor binding affinities and corresponding variations in uterine growth stimulation and antiimplantation activity (Salman et al., 1986). It can also produce estrogen-type changes in the uterine epithelium during attachment (Mehrotra & Nilsson, 1984).
Genotoxicity and Drug Interactions : Centchroman was found not to be genotoxic in bone marrow cells of mice (Giri & Khan, 1995). However, tetracycline can interfere with its contraceptive efficacy (Khurana et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centchroman | |
CAS RN |
31477-60-8, 78994-25-9 | |
Record name | Ormeloxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormeloxifene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORMELOXIFENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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